L-Acfm

Description

In chemical nomenclature, "Acfm" could hypothetically represent an acronym for a compound (e.g., acetylsalicylic acid derivatives, metal-organic frameworks). For rigorous analysis, the following steps are recommended based on academic guidelines:

Properties

Molecular Formula |

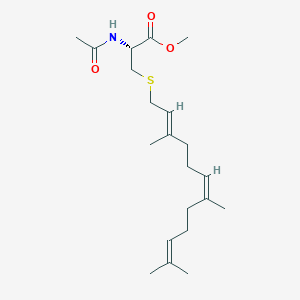

C21H35NO3S |

|---|---|

Molecular Weight |

381.6 g/mol |

IUPAC Name |

methyl (2R)-2-acetamido-3-[(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoate |

InChI |

InChI=1S/C21H35NO3S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-26-15-20(21(24)25-6)22-19(5)23/h9,11,13,20H,7-8,10,12,14-15H2,1-6H3,(H,22,23)/b17-11-,18-13+/t20-/m0/s1 |

InChI Key |

MXSBUVKSWFWHTQ-NNCUDPSNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C/CSC[C@@H](C(=O)OC)NC(=O)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)OC)NC(=O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Acetylcarnitine fumarate is synthesized through the esterification of L-acetylcarnitine with fumaric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of L-acetylcarnitine fumarate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for use in dietary supplements and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

L-Acetylcarnitine fumarate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-acetylcarnitine and fumaric acid.

Oxidation: L-acetylcarnitine can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.

Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Enzymatic oxidation using carnitine acetyltransferase.

Substitution: Alcohols or other acyl donors, catalysts such as acids or bases.

Major Products Formed

Hydrolysis: L-acetylcarnitine and fumaric acid.

Oxidation: Acetyl-CoA.

Substitution: Various acyl-carnitine derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in mitochondrial function and energy metabolism.

Medicine: Investigated for its potential benefits in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, as well as in conditions like depression and chronic fatigue syndrome.

Industry: Used in the formulation of dietary supplements aimed at improving cognitive function, energy levels, and overall health.

Mechanism of Action

L-Acetylcarnitine fumarate exerts its effects through several mechanisms:

Energy Production: L-acetylcarnitine is converted to acetyl-CoA, which enters the citric acid cycle to produce ATP.

Neuroprotection: It has antioxidant properties and can protect neurons from oxidative stress.

Mitochondrial Function: Enhances mitochondrial function and biogenesis, improving cellular energy metabolism.

Neurotransmitter Regulation: Modulates the levels of neurotransmitters such as acetylcholine, which is important for cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Per evidence guidelines , comparisons should focus on structural analogs (e.g., varying substituents, metal centers) or functional analogs (compounds with overlapping applications). Below is a generalized framework for such comparisons:

Key Parameters for Comparison

Hypothetical Case Study

If "L-Acfm" were a ligand in coordination chemistry, comparisons might include:

- This compound vs. EDTA :

- This compound vs. Bipyridine :

Research Findings and Limitations

- Data Gaps: No experimental data (e.g., spectral analysis, bioassays) are provided for "this compound" in the evidence.

- Methodological Constraints : Comparisons require standardized testing conditions (e.g., solvent, temperature) to ensure validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.